molecular formula C6H14ClNO B2892239 trans-3-Methyl-4-aminotetrahydropyran hydrochloride CAS No. 1787906-12-0

trans-3-Methyl-4-aminotetrahydropyran hydrochloride

Cat. No.: B2892239
CAS No.: 1787906-12-0
M. Wt: 151.63
InChI Key: KNQUEEOHOGWETD-UHFFFAOYSA-N
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Description

Trans-3-Methyl-4-aminotetrahydropyran hydrochloride is a chemical compound with the CAS Number: 1682655-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-4-8-3-2-6 (5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Srivastava and Brown (1970) detailed the preparation of cis- and trans-dimethoxytetrahydropyrans, including methods to obtain trans-2,5-dimethoxytetrahydropyran via hydroboration and oxidation processes, providing foundational knowledge for synthesis techniques (Srivastava & Brown, 1970).
    • Jadoo, Booysen, and Akerman (2017) synthesized novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran and characterized their DNA binding abilities, showing potential applications in biochemistry and molecular biology (Jadoo, Booysen, & Akerman, 2017).
  • Organic Reaction Solvent Applications :

    • Kobayashi et al. (2019) explored 4-Methyltetrahydropyran (4-MeTHP) as an organic reaction solvent. This study demonstrated its broad application in various organic reactions and suggested it could be a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).
  • Applications in Medicinal Chemistry :

    • Prugh et al. (1990) discussed the preparation of tetrahydropyran-2-ones and their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This suggests potential applications in developing cholesterol-lowering drugs (Prugh et al., 1990).
  • Polysaccharide-Type Polymer Synthesis :

    • Komada, Okada, and Sumitomo (1978) synthesized a new polysaccharide-type polymer containing hydroxyl groups in its repeating unit from tetrahydropyran derivatives, which could have implications in material science (Komada, Okada, & Sumitomo, 1978).

Properties

IUPAC Name

3-methyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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